![molecular formula C11H11N3O3S B5823181 {[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)
{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Overview
Description
{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid, commonly known as MPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. MPTA belongs to the class of thioacetate derivatives and has a molecular formula of C11H11N3O2S.
Scientific Research Applications
Synthesis and Properties
- A series of novel 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts were synthesized. The synthesis involved interaction with various organic, inorganic basics, and salts in alcoholic or aqueous media. The structure of these compounds was confirmed by modern physical-chemical analysis methods, highlighting their potential for manufacturing new native drugs (Safonov et al., 2017).
Physicochemical and Toxicological Characteristics
- The study on 16 new derivatives of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids revealed their physicochemical constants and confirmed their structures through elemental analysis and spectroscopy. The acute toxicity study classified these compounds as practically non-toxic or low-toxic, suggesting their safety for potential medicinal applications (Salionov, 2015).
Medicinal Chemistry and Drug Synthesis
- The synthesis of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers was carried out to search for biologically active substances. These compounds, as a class, have shown potential antitumor, antiinflammatory, and antioxidant pharmacological activities, suggesting their significance in medicinal chemistry (Sameluk & Kaplaushenko, 2015).
Pharmacokinetics and Metabolism
- A study on the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate highlighted the structure of the main metabolite through chromatography and mass spectrometry. The study found that methylation of the active substance during metabolism formed a specific cation, providing insights into the pharmacokinetics of this class of compounds (Varynskyi & Kaplaushenko, 2020).
Pharmacological Applications and Drug Discovery
- Some derivatives of 1,2,4-triazole were synthesized and their binding properties on endothelin receptors were studied. Certain compounds showed affinity in the micromolar range, indicating their potential as ligands for human ET(A) and ET(B) receptors, and hence their relevance in drug discovery processes (Salerno et al., 2007).
properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-17-8-5-3-2-4-7(8)10-12-11(14-13-10)18-6-9(15)16/h2-5H,6H2,1H3,(H,15,16)(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNFPEOJAMKEBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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